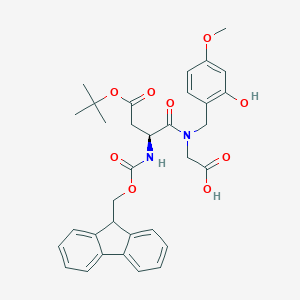

Fmoc-Asp(Otbu)-(Hmb)Gly-OH

Overview

Description

“Fmoc-Asp(Otbu)-(Hmb)Gly-OH” is a Fmoc protected amino acid used in solid phase peptide synthesis . The t-butyl ester of the side chain is readily hydrolyzed in the same conditions used to cleave peptides from Wang resin or Rink amide resin .

Synthesis Analysis

The Dmb backbone protection completely prevents base-catalyzed aspartimide formation of the Asp (OtBu)-Gly motif during Fmoc-SPPS . The Dmb moiety is readily introduced by coupling this Fmoc-dipeptide . Contrary to the Hmb derivative, cyclic lactones cannot be formed during activation .

Chemical Reactions Analysis

The Asp (OtBu) residue can form aspartimide under strong basic conditions . The aspartimide can open to form either the desired peptide or the beta-peptide . Backbone protection on the amino acid before Asp will prevent aspartimide formation .

Physical And Chemical Properties Analysis

“Fmoc-Asp(Otbu)-(Hmb)Gly-OH” is a white to yellowish powder . The melting point, boiling point, solubility, vapor pressure, and relative density are not known .

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

This compound is used in SPPS to prevent the formation of aspartimide by-products, which can be detrimental to the desired peptide sequence integrity. The Fmoc group protects the amino acid during synthesis, and the t-butyl ester protects the side chain, which can be removed later under mild acidic conditions .

Self-Assembly and Nanoarchitecture

In material chemistry and biosciences, Fmoc-Asp(OtBu)-OH forms rod-like structures under different conditions, contributing to the design of novel nanoarchitectures. This application is crucial for developing new materials with specific properties at the nanoscale.

Mechanism of Action

Target of Action

Fmoc-L-Asp(OtBu)-HmbGly-OH, also known as Fmoc-Asp(Otbu)-(Hmb)Gly-OH, is a Fmoc protected amino acid . It is primarily used in solid phase peptide synthesis . The primary target of this compound is the peptide chain that is being synthesized .

Mode of Action

The compound acts by preventing the formation of aspartimide by-products during Fmoc solid phase peptide synthesis . Aspartimide by-products can lead to undesired peptide sequences . Therefore, the use of Fmoc-L-Asp(OtBu)-HmbGly-OH ensures the correct sequence of the peptide is maintained .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . By preventing the formation of aspartimide by-products, it ensures the integrity of the peptide sequence, which is crucial for the biological function of the synthesized peptide .

Result of Action

The primary result of the action of Fmoc-L-Asp(OtBu)-HmbGly-OH is the successful synthesis of the desired peptide without the formation of aspartimide by-products . This leads to peptides that are correctly sequenced and functional .

Action Environment

The action of Fmoc-L-Asp(OtBu)-HmbGly-OH is typically carried out in a controlled laboratory environment during the process of solid phase peptide synthesis . Factors such as temperature, pH, and the presence of other reagents in the reaction mixture can influence its efficacy and stability .

Safety and Hazards

Future Directions

properties

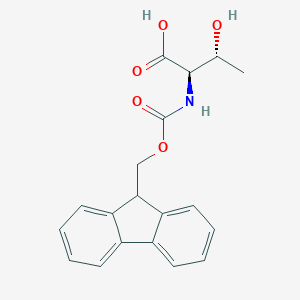

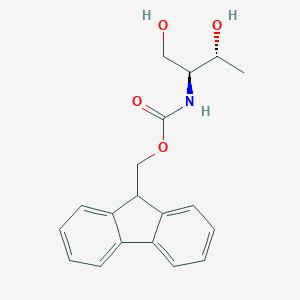

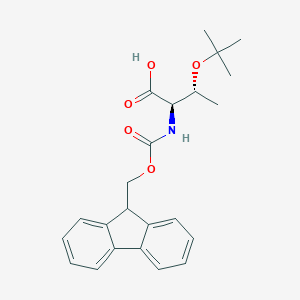

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O9/c1-33(2,3)44-30(39)16-27(31(40)35(18-29(37)38)17-20-13-14-21(42-4)15-28(20)36)34-32(41)43-19-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,26-27,36H,16-19H2,1-4H3,(H,34,41)(H,37,38)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJHXXOYIQLAEM-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373308 | |

| Record name | Fmoc-L-Asp(OtBu)-HmbGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Asp(OtBu)-HmbGly-OH | |

CAS RN |

502640-94-0 | |

| Record name | Fmoc-L-Asp(OtBu)-HmbGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

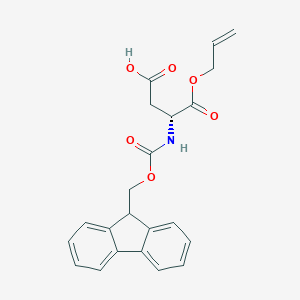

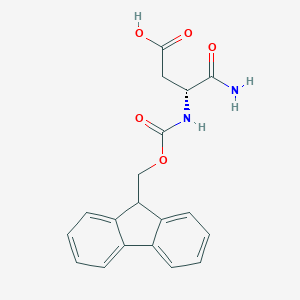

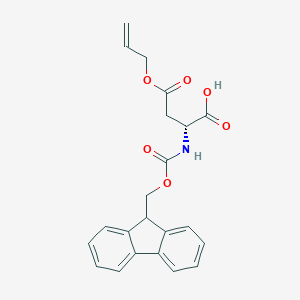

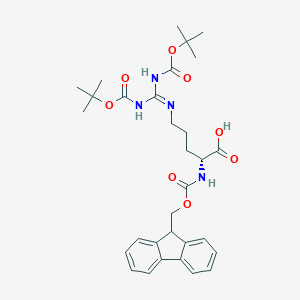

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)